(2,5-dichlorophenyl) 4-methyl-3-nitrobenzoate
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Overview
Description
(2,5-dichlorophenyl) 4-methyl-3-nitrobenzoate is an organic compound with the molecular formula C14H9Cl2NO4 It is a derivative of benzoic acid, featuring both nitro and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dichlorophenyl) 4-methyl-3-nitrobenzoate typically involves the esterification of 4-methyl-3-nitrobenzoic acid with 2,5-dichlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2,5-dichlorophenyl) 4-methyl-3-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: Corresponding amine derivative.
Oxidation: Carboxylic acid derivative.
Scientific Research Applications
(2,5-dichlorophenyl) 4-methyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-dichlorophenyl) 4-methyl-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The dichlorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenyl 3-nitrobenzoate
- 2,4-Dichlorobenzyl 3-nitrobenzoate
- 2,4-Dimethylphenyl 2-methyl-3-nitrobenzoate
- 2,5-Dimethylphenyl 2-methyl-3-nitrobenzoate
Uniqueness
(2,5-dichlorophenyl) 4-methyl-3-nitrobenzoate is unique due to the specific positioning of the dichlorophenyl and nitro groups, which can influence its reactivity and interaction with biological targets. This structural arrangement may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C14H9Cl2NO4 |
---|---|
Molecular Weight |
326.1 g/mol |
IUPAC Name |
(2,5-dichlorophenyl) 4-methyl-3-nitrobenzoate |
InChI |
InChI=1S/C14H9Cl2NO4/c1-8-2-3-9(6-12(8)17(19)20)14(18)21-13-7-10(15)4-5-11(13)16/h2-7H,1H3 |
InChI Key |
PASWLQDNDCYOOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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